molecular formula C23H23Cl2N5O2 B11428337 8-{[benzyl(methyl)amino]methyl}-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-{[benzyl(methyl)amino]methyl}-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11428337
M. Wt: 472.4 g/mol
InChI Key: MIEUFYRBBSEZGB-UHFFFAOYSA-N
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Description

8-{[benzyl(methyl)amino]methyl}-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a dichlorophenyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[benzyl(methyl)amino]methyl}-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors such as urea and cyanoacetic acid.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and an appropriate catalyst.

    Attachment of the Benzyl(methyl)amino Group: This step involves the reaction of the intermediate with benzylamine and formaldehyde under controlled conditions to form the benzyl(methyl)amino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl(methyl)amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Less chlorinated derivatives and fully reduced products.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

8-{[benzyl(methyl)amino]methyl}-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[benzyl(methyl)amino]methyl}-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and purine core make it particularly interesting for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C23H23Cl2N5O2

Molecular Weight

472.4 g/mol

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H23Cl2N5O2/c1-27(12-15-7-5-4-6-8-15)14-19-26-21-20(22(31)29(3)23(32)28(21)2)30(19)13-16-9-10-17(24)11-18(16)25/h4-11H,12-14H2,1-3H3

InChI Key

MIEUFYRBBSEZGB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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